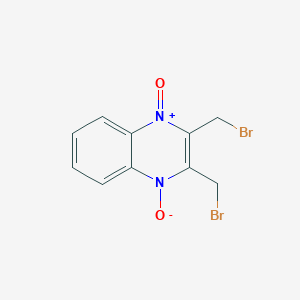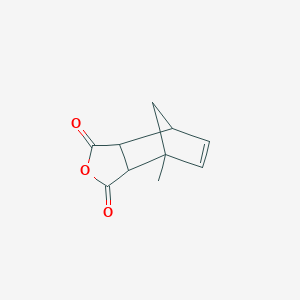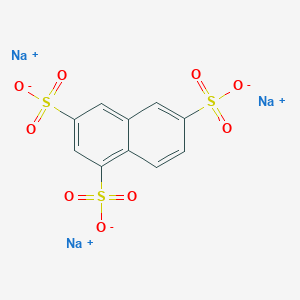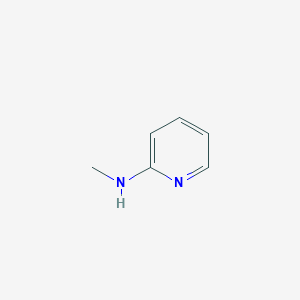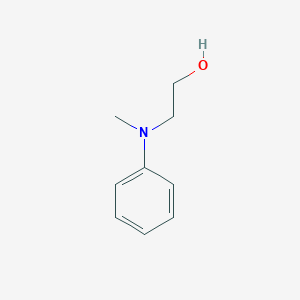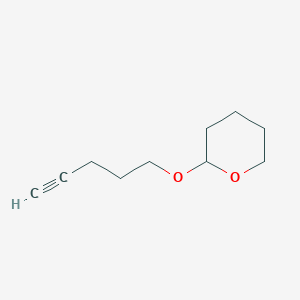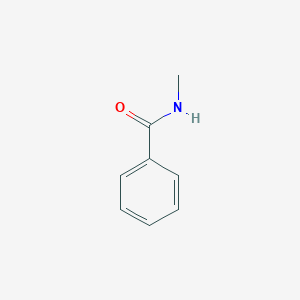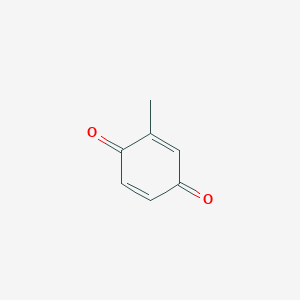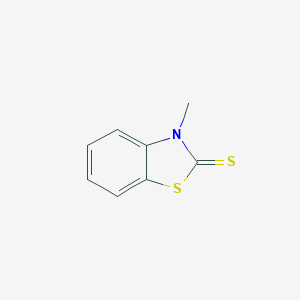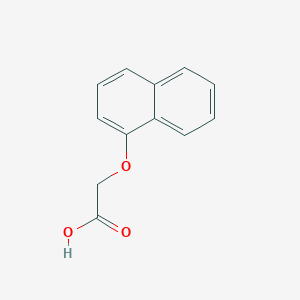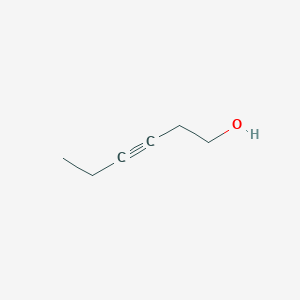
3-己炔-1-醇
描述
3-Hexyn-1-ol, also known as hex-3-yn-1-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .
科学研究应用
3-Hexyn-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: 3-Hexyn-1-ol is used in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
Target of Action
3-Hexyn-1-ol is an unsaturated alcohol . .
Mode of Action
It’s known that when subjected to stereoselective hydrogenation, 3-hexyn-1-ol produces cis-3-hexen-1-ol , a compound important in the fragrance industry .
Biochemical Pathways
The compound’s ability to undergo stereoselective hydrogenation suggests it may interact with biochemical pathways involving hydrogenation reactions .
Pharmacokinetics
Given its molecular weight of 9814 , it’s likely that it can be absorbed and distributed throughout the body
Result of Action
Its antifungal properties suggest it may disrupt the growth or reproduction of certain fungi .
生化分析
Cellular Effects
It is known to exhibit antifungal properties against Aspergillus oryzae, a fungus used in the production of fermented foods and beverages in Japan . This suggests that 3-Hexyn-1-ol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo stereoselective hydrogenation, a process that involves binding interactions with biomolecules and can lead to changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 3-Hexyn-1-ol can be synthesized through several methods. One common approach involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of 3-Hexyn-1-ol, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, 3-Hexyn-1-ol is often produced through the selective hydrogenation of 3-Hexyne using a palladium catalyst. This method allows for efficient and controlled production of the compound, ensuring high purity and yield .
化学反应分析
Types of Reactions: 3-Hexyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are often used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
相似化合物的比较
5-Hexyn-1-ol: Another alkyne with a similar structure, differing in the position of the triple bond.
5-Hexen-1-ol: An alkene with a similar carbon chain length, used in the synthesis of various organic compounds.
Uniqueness of 3-Hexyn-1-ol: 3-Hexyn-1-ol is unique due to its triple bond, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications .
属性
IUPAC Name |
hex-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKVYXWLXRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061385 | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-28-4 | |
| Record name | 3-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Hexyn-1-ol in the chemical industry?
A1: 3-Hexyn-1-ol serves as a crucial intermediate in the production of (Z)-3-Hexen-1-ol, also known as "leaf alcohol" due to its characteristic grassy-green odor. [, , ] Leaf alcohol is widely utilized in fragrances, food flavors, and tobacco products. []
Q2: Why is selective hydrogenation of 3-Hexyn-1-ol a significant research area?
A2: The selective hydrogenation of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol is crucial because the reaction can also lead to undesired byproducts like the over-hydrogenated product (Hexan-1-ol) or the stereoisomer (E)-3-Hexen-1-ol. Numerous research efforts focus on developing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired cis-alkene (Z)-3-Hexen-1-ol. [, , , , , , , ]
Q3: What types of catalysts are commonly employed in the selective hydrogenation of 3-Hexyn-1-ol?
A3: Palladium-based catalysts are predominantly explored for this reaction. Researchers investigate various factors such as support material (e.g., alumina, silica, hydrotalcite), catalyst preparation methods (e.g., microemulsion synthesis, electroless deposition), and the addition of promoters (e.g., lead, copper) or stabilizers (e.g., polyvinylpyrrolidone) to enhance the catalyst's activity, selectivity, and stability. [, , , , , , , , , ]
Q4: How does the presence of interstitial carbon atoms in palladium catalysts impact the selectivity of 3-Hexyn-1-ol hydrogenation?
A4: Studies have shown that incorporating carbon atoms within the palladium lattice, creating Pd with interstitial carbon atoms, can significantly enhance the selectivity towards (Z)-3-Hexen-1-ol. [] This modification is thought to impact the adsorption-desorption kinetics of the reactants and products on the catalyst surface, favoring the desired cis-alkene. []
Q5: What is the role of the support material in palladium-catalyzed 3-Hexyn-1-ol hydrogenation?
A5: The support material plays a crucial role in influencing the dispersion, stability, and electronic properties of the active palladium nanoparticles. For instance, hierarchically porous silica monoliths with grafted polymethylhydrosiloxane have shown promising results in stabilizing palladium nanoparticles, leading to efficient and continuous flow catalytic systems. []
Q6: How do researchers characterize the size and morphology of palladium nanoparticles in these catalysts?
A6: Techniques like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are frequently employed to determine the size and morphology of the palladium nanoparticles within the catalyst. [, ] These characterizations help correlate catalyst structural properties with their activity and selectivity.
Q7: Beyond palladium, are there alternative metals studied for 3-Hexyn-1-ol hydrogenation?
A7: While palladium is the most common, researchers have investigated bimetallic systems like Pd-Au alloys. These alloys have shown improved activity and selectivity compared to monometallic catalysts, attributed to synergistic effects between the two metals. []
Q8: Can reaction conditions influence the selectivity of 3-Hexyn-1-ol hydrogenation?
A8: Yes, factors like temperature, hydrogen pressure, solvent, and substrate/catalyst ratio can significantly affect the selectivity. For instance, operating under mild reaction conditions with controlled hydrogen pressure and optimal substrate/catalyst ratio often favors the formation of the desired cis-alkene. [, , ]
Q9: What are the benefits of using continuous flow systems for 3-Hexyn-1-ol hydrogenation?
A9: Continuous flow systems, particularly those employing monolithic catalysts, offer several advantages, including enhanced mass transfer, precise control over reaction parameters, improved safety, and the potential for easy scale-up. [, ]
Q10: Have there been studies investigating the kinetics of 3-Hexyn-1-ol hydrogenation?
A10: Yes, some studies have delved into the long-term kinetics of these reactions. For example, research on Pd agglomerates synthesized via microemulsion showed that reducing the quantity of Pd catalytic sites increased the selectivity of the cis-hexenol product over time without requiring modifiers. []
Q11: What spectroscopic techniques are used to analyze 3-Hexyn-1-ol and its reaction products?
A11: Gas chromatography and NMR spectroscopy are common methods for product analysis in 3-Hexyn-1-ol hydrogenation. [, ] These techniques help determine the conversion of 3-Hexyn-1-ol and quantify the selectivity towards specific products.
Q12: Are there computational studies focusing on 3-Hexyn-1-ol hydrogenation?
A12: While experimental approaches dominate this research area, computational chemistry studies can provide valuable insights into reaction mechanisms and help predict catalyst performance. Future research might explore computational modeling to understand the interaction of 3-Hexyn-1-ol with different catalyst surfaces and the factors governing selectivity.
Q13: What are the primary species formed during the radiolysis of 3-Hexyn-1-ol in aqueous solutions?
A13: Pulse radiolysis studies have identified several transient species formed when 3-Hexyn-1-ol reacts with primary water radiolysis products: * Hydrated Electron (eaq-): Reacts with 3-Hexyn-1-ol with a rate constant of 6.1 x 104 m3 mol-1 s-1. [] * Hydroxyl Radical (•OH): Reacts with 3-Hexyn-1-ol with a rate constant of 2.9 x 106 m3 mol-1 s-1. [] * Hydrogen Atom (H•): Reacts with 3-Hexyn-1-ol to form vinyl-type radicals. [] * Oxide Radical Anion (O•-): Reacts with 3-Hexyn-1-ol with a rate constant of 4.7 x 106 m3 mol-1 s-1. []
Q14: How does the structure of the alcohol, as seen in 3-Hexyn-1-ol vs. 5-Hexyn-1-ol, impact its reactivity in radiolysis?
A14: Research indicates that the position of the triple bond influences the reactivity of Hexyn-1-ols with water radiolysis products. While both isomers show similar reactivity trends, slight differences in rate constants are observed, suggesting that the position of unsaturation affects the reaction kinetics. []
Q15: What is the significance of studying the transient species formed during radiolysis?
A15: Characterizing these short-lived intermediates is crucial for understanding the degradation pathways of 3-Hexyn-1-ol in aqueous environments, particularly under conditions relevant to industrial processing or environmental fate. []
Q16: What are the environmental concerns regarding 3-Hexyn-1-ol and its use in industrial processes?
A16: While the provided research focuses on the synthesis and catalytic applications of 3-Hexyn-1-ol, it's crucial to consider its environmental impact. Future studies should investigate its degradation pathways, potential for bioaccumulation, and toxicity to aquatic organisms to ensure responsible use and minimize potential ecological risks.
Q17: What are some potential alternatives to palladium-based catalysts for 3-Hexyn-1-ol hydrogenation?
A17: Exploring alternative catalysts, especially those based on abundant and less expensive metals, aligns with sustainable chemistry principles. Future research could focus on developing catalysts using metals like nickel, cobalt, or iron, potentially alloyed with other elements to enhance their activity and selectivity. []
Q18: What strategies can be implemented to improve the recyclability of palladium catalysts used in 3-Hexyn-1-ol hydrogenation?
A18: Developing robust catalyst immobilization techniques is essential for enhancing recyclability and minimizing metal leaching. Strategies like incorporating palladium nanoparticles into porous supports, utilizing magnetic nanoparticles for easy separation, or designing catalysts suitable for continuous flow systems could significantly improve recyclability and sustainability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





